JD-5037 mechanism of action on peripheral CB1 receptors
JD-5037 mechanism of action on peripheral CB1 receptors
An In-depth Technical Guide on the Mechanism of Action of JD-5037 on Peripheral CB1 Receptors
Introduction
JD-5037 is a potent and selective, peripherally restricted antagonist/inverse agonist of the cannabinoid-1 (CB1) receptor.[1][2][3] Developed as an analog of SLV-319 (Ibipinabant), JD-5037 was designed to limit brain penetration, thereby avoiding the centrally mediated psychiatric side effects that led to the withdrawal of the first-generation CB1 receptor antagonist, rimonabant.[1][4][5] Its therapeutic potential is being explored for metabolic disorders such as obesity, nonalcoholic steatohepatitis (NASH), and diabetes, by targeting peripheral CB1 receptors.[2][5] This document provides a detailed overview of the mechanism of action of JD-5037, focusing on its effects on peripheral CB1 receptors, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action
JD-5037 functions as an inverse agonist at the CB1 receptor.[1][2] This means that it not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal, constitutive activity. A key feature of JD-5037 is its peripheral selectivity. It has been engineered to have minimal penetration of the blood-brain barrier, which has been confirmed in preclinical studies where it showed negligible brain receptor occupancy compared to brain-penetrant antagonists.[3][4] This peripheral restriction is crucial for its improved safety profile.[6]
Quantitative Data
The following tables summarize the key quantitative parameters of JD-5037 from preclinical studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Receptor | Comments |
| Ki | 0.35 nM | Human CB1 | Indicates very high binding affinity.[1] |
| Selectivity | >700-fold | CB1 vs. CB2 | Demonstrates high selectivity for the CB1 receptor.[1] |
| IC50 | 1.5 nM | CB1 | Potent inhibition of CB1 receptor function.[7] |
Table 2: In Vivo Efficacy and Administration
| Study Model | Dosage | Key Findings |
| Diet-Induced Obese Mice | 3 mg/kg/day | Reduced body weight, reversed hyperphagia, and improved metabolic parameters.[8] |
| CCl4-Induced Liver Fibrosis Mice | 3 mg/kg/day (oral gavage) | Attenuated liver fibrosis and collagen deposition.[9] |
| Monocrotaline-Induced Pulmonary Hypertension Rats | 3 mg/kg/day | Modified parameters related to inflammation and fibrosis.[10] |
| Preclinical Toxicity (Rats) | 150 mg/kg/day | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |
| Preclinical Toxicity (Dogs) | 20 mg/kg (males), 75 mg/kg (females) | Determined to be the no-observed-adverse-effect-level (NOAEL).[1][11] |
Signaling Pathways
JD-5037 modulates several key signaling pathways downstream of the peripheral CB1 receptor.
1. G-Protein-Coupled Signaling Pathway
The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Agonist binding typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, JD-5037 blocks this agonist-induced signaling and can increase basal cAMP levels by reducing the receptor's constitutive activity.
Caption: JD-5037 inhibits the canonical Gi/o-coupled signaling pathway of the CB1 receptor.
2. β-arrestin1/Akt Signaling Pathway in Liver Fibrosis
In the context of liver fibrosis, CB1 receptor activation in hepatic stellate cells (HSCs) promotes fibrogenesis by recruiting β-arrestin1, which in turn activates Akt signaling.[9][12] This pathway promotes HSC activation and proliferation. JD-5037 has been shown to block this pathway, thereby attenuating liver fibrosis.[9][12]
Caption: JD-5037 attenuates liver fibrosis by blocking the CB1R/β-arrestin1/Akt pathway.[9]
3. Hepatic Sirt1/mTORC2/Akt and LKB1/AMPK Signaling
In the liver, CB1 receptor activation can inhibit Sirt1 and Rictor (a component of mTORC2), leading to suppressed insulin-induced Akt phosphorylation.[13] JD-5037 reverses this inhibition, improving glycemic control.[13] Additionally, JD-5037 activates AMPK via LKB1, which increases fatty acid β-oxidation and energy expenditure.[13]
Caption: JD-5037 improves metabolic parameters via Sirt1/mTORC2/Akt and LKB1/AMPK pathways.[13]
Experimental Protocols
The characterization of JD-5037 involves several key experimental methodologies.
1. Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of a compound for a receptor.
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Objective: To determine the inhibition constant (Ki) of JD-5037 for CB1 and CB2 receptors.
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Methodology:
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Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human CB1 or CB2 receptors.
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Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled CB1/CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (JD-5037).
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Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using liquid scintillation counting.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of JD-5037 that displaces 50% of the radioligand) is calculated. The Ki is then determined from the IC50 using the Cheng-Prusoff equation. A lower Ki value signifies higher binding affinity.[14]
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2. cAMP Accumulation Assay (for Functional Activity)
This assay measures the functional effect of a compound on the G-protein signaling of the receptor.
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Objective: To determine if JD-5037 acts as an antagonist or inverse agonist by measuring its effect on cAMP levels.
-
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor are cultured. These cells are designed to detect inhibition of intracellular cAMP production.[15]
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Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulation:
-
To test for antagonism, cells are co-incubated with a known CB1 agonist (e.g., CP55,940) and varying concentrations of JD-5037.
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To test for inverse agonism, cells are incubated with JD-5037 alone to measure its effect on basal cAMP levels.
-
-
Forskolin Co-stimulation: Adenylyl cyclase is often stimulated with forskolin to amplify the cAMP signal, making inhibitory effects more apparent.[16][17]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive enzyme immunoassay (EIA) or bioluminescence resonance energy transfer (BRET).[16][18]
-
Data Analysis: A dose-response curve is generated. A rightward shift in the agonist's potency curve indicates antagonism. A concentration-dependent increase in cAMP levels above baseline indicates inverse agonism.
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3. In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol assesses the therapeutic effects of JD-5037 on metabolic parameters in a relevant disease model.
-
Objective: To evaluate the effect of chronic JD-5037 administration on body weight, food intake, and metabolic health in obese mice.
-
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for several weeks to induce obesity and insulin resistance.
-
Treatment Groups: Mice are randomized into groups: Vehicle control and JD-5037 (e.g., 3 mg/kg/day).
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Drug Administration: JD-5037 or vehicle is administered daily for a specified period (e.g., 28 days) via oral gavage or intraperitoneal injection.[7][8]
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Monitoring: Body weight and food intake are monitored daily or several times per week.[7][19]
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Metabolic Testing: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glycemic control.
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Terminal Procedures: At the end of the study, blood is collected for analysis of plasma lipids, insulin, and liver enzymes. Tissues such as the liver, adipose tissue, and brain are collected for weight, histological analysis, and measurement of drug concentration to confirm peripheral restriction.[4][5]
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Caption: A typical experimental workflow for evaluating JD-5037 in vivo.
Conclusion
JD-5037 represents a significant advancement in the development of CB1 receptor-targeted therapeutics. Its mechanism of action as a peripherally restricted inverse agonist allows for the modulation of key metabolic and fibrotic pathways in peripheral tissues without the adverse CNS effects of its predecessors.[5] By selectively blocking CB1 receptor signaling in tissues like the liver, adipose, and pancreas, JD-5037 effectively improves parameters related to obesity, liver fibrosis, and glycemic control in preclinical models.[9][13] The detailed understanding of its interaction with multiple signaling pathways, supported by robust quantitative data and well-defined experimental validation, positions JD-5037 as a promising candidate for treating a range of metabolic diseases.
References
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- 5. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fpwr.org [fpwr.org]
- 9. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]
- 11. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β-arrestin1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. marshall.edu [marshall.edu]
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- 18. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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